molecular formula C8H23O3PSi2 B15351236 Ethyl bis(trimethylsilyl) phosphite CAS No. 39059-59-1

Ethyl bis(trimethylsilyl) phosphite

Cat. No.: B15351236
CAS No.: 39059-59-1
M. Wt: 254.41 g/mol
InChI Key: XSUTYOLMBOCZCC-UHFFFAOYSA-N
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Description

Ethyl bis(trimethylsilyl) phosphite (TMSPE) is an organosilicon phosphite derivative recognized for its significant research value, particularly in the field of energy storage materials. Scientific studies highlight its role as a high-performance film-forming additive for lithium-ion battery electrolytes, especially in systems utilizing high-voltage Li-rich layered oxide cathodes (e.g., Li 1.144 Ni 0.136 Co 0.136 Mn 0.544 O 2 ). When used in challenging conditions, such as elevated temperatures (45 °C) and high operating voltages, TMSPE contributes to superior electrochemical performance. The compound's mechanism of action involves its preferential oxidation on the cathode surface, forming a thinner, more stable, and robust cathode electrolyte interphase (CEI). This protective layer effectively lowers interfacial impedance, inhibits the dissolution of transition metals from the cathode, and exhibits a stronger ability to eliminate hydrofluoric acid (HF) from the electrolyte compared to other phosphite-based additives like tris(trimethylsilyl) phosphite (TMSPi) and triethyl phosphite (TEP). The synergistic effect of its trimethylsilyl and ethyl functional groups is key to its enhanced performance, making it a compound of interest for developing next-generation batteries. This product is For Research Use Only (RUO).

Properties

IUPAC Name

ethyl bis(trimethylsilyl) phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23O3PSi2/c1-8-9-12(10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUTYOLMBOCZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508152
Record name Ethyl bis(trimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39059-59-1
Record name Ethyl bis(trimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl bis(trimethylsilyl) phosphite is widely used in scientific research due to its unique properties and reactivity. Its applications include:

  • Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Material Science: The compound is used in the development of advanced materials, such as silicon-based polymers and coatings.

  • Pharmaceutical Research: It is employed in the design and synthesis of new drug candidates, particularly those involving phosphorus-containing compounds.

  • Catalysis: this compound can act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which ethyl bis(trimethylsilyl) phosphite exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Methyl Bis(trimethylsilyl) Phosphite

Structurally analogous to this compound, this compound replaces the ethyl group with a methyl group. However, direct electrochemical data for this compound is lacking in the provided evidence.

Tris(trimethylsilyl) Phosphite

Tris(trimethylsilyl) phosphite (TTSPi) features three TMS groups instead of two. This compound has been studied as an electrolyte additive in lithium-ion batteries, where its higher degree of silylation improves compatibility with high-voltage cathodes by suppressing oxidative decomposition . In contrast, this compound’s reduced silylation may limit its utility in electrochemical applications but enhances selectivity in organic synthesis due to controlled steric and electronic effects.

Triisopropyl Phosphite (TIP)

TIP lacks silyl groups and is instead substituted with three isopropyl groups. It has been utilized in environmental decontamination studies, where it reacts with bis-(2-ethylhexyl) phosphonate (BIS) and sulfur to form stable phosphorothioates . The absence of silyl groups in TIP reduces its hydrolytic stability compared to this compound, making it less suitable for moisture-sensitive reactions but more reactive in aqueous environmental systems.

Tributyl Phosphite

Tributyl phosphite, a conventional phosphite ester with three butyl groups, is widely used as a flame retardant and stabilizer in polymers . Unlike this compound, it lacks silyl protection, rendering it susceptible to hydrolysis. This structural difference underscores the trade-off between stability (favored by silyl groups) and cost-effectiveness (favored by simple alkyl substituents).

Data Table: Key Properties of Selected Phosphite Derivatives

Compound Oxidation Potential (eV) Electron Affinity (eV) Application Key Advantage
Mthis compound −6.59 0.69 Computational battery studies Moderate electrochemical stability
Tris(trimethylsilyl) phosphite N/A N/A Lithium-ion battery electrolytes High oxidative resistance
This compound N/A N/A Organic synthesis Hydrolytic stability, anion stabilization
Triisopropyl phosphite N/A N/A Environmental decontamination Reactivity in aqueous systems
Tributyl phosphite N/A N/A Polymer stabilization Cost-effective flame retardation

Structural and Functional Insights

  • Silyl Group Impact: The presence of TMS groups in this compound enhances steric shielding and electronic stabilization, critical for intermediates in rearrangement reactions . This contrasts with non-silylated phosphites like TIP, which prioritize reactivity over stability.
  • Alkyl Chain Effects : Ethyl substituents balance steric bulk and synthetic versatility, whereas methyl or isopropyl groups in analogs tailor compounds for specific applications (e.g., computational modeling or environmental chemistry).
  • Environmental and Industrial Relevance: Silylated phosphites are less prevalent in environmental studies due to their stability, whereas non-silylated variants dominate in large-scale industrial applications .

Biological Activity

Ethyl bis(trimethylsilyl) phosphite (BTSP) is a phosphorous-containing compound that has garnered attention in various fields, particularly in organic synthesis and biological applications. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula C8H23O4PSi2C_8H_{23}O_4PSi_2 and a molecular weight of 270.09 g/mol. It is synthesized through the reaction of hypophosphorous acid with trimethylsilyl agents, which allows for the formation of phosphinates that can act as bioisosteres of phosphates and carboxylates .

Synthesis Mechanism

The synthesis typically involves:

  • Silylation : Hypophosphorous acid reacts with bis(trimethylsilyl) agents to form BTSP.
  • Nucleophilic Addition : BTSP can undergo nucleophilic addition reactions with various electrophiles, including aldehydes and ketones, resulting in diverse derivatives .

This compound exhibits several biological activities, primarily attributed to its ability to mimic phosphate groups in biological systems. Its structural similarity enables it to interact with enzymes and receptors that typically bind phosphate esters.

  • Inhibition of Enzymatic Activity : BTSP has been shown to inhibit certain enzymes by mimicking the transition state of substrates involved in phosphoryl transfer reactions . This property is particularly significant in the context of ribosomal activity where it may affect protein synthesis.
  • Antimicrobial Properties : Recent studies have indicated that derivatives of BTSP possess antimicrobial activity against various pathogens. This is believed to be due to their ability to disrupt phospholipid membranes or interfere with metabolic pathways involving phosphate esters .

Case Studies

  • Anticancer Activity : A study demonstrated that compounds derived from BTSP exhibited cytotoxic effects against cancer cell lines by inducing apoptosis. The mechanism involved the disruption of cellular signaling pathways associated with cell proliferation .
  • Pharmacological Applications : Research has highlighted the potential use of BTSP derivatives in drug development, particularly as prodrugs that release active phosphate species upon metabolic conversion . This approach enhances bioavailability and therapeutic efficacy.

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzymatic InhibitionMimics substrate transition states
Antimicrobial EffectsDisrupts membrane integrity
Anticancer PropertiesInduces apoptosis in cancer cells
Drug Development PotentialProdrug formation for enhanced bioavailability

Chemical Reactions Analysis

Hydrolysis and Silyl Group Release

EBTMP undergoes hydrolysis to release trimethylsilanol (TMS-OH), a critical step in generating reactive phosphorus intermediates. This reaction is pH-dependent and proceeds via nucleophilic attack at the phosphorus atom :

EBTMP+H2OHPO(OEt)(OTMS)+TMS-OH+EtOH\text{EBTMP} + \text{H}_2\text{O} \rightarrow \text{HPO(OEt)(OTMS)} + \text{TMS-OH} + \text{EtOH}

Key Observations :

  • Stepwise detachment of TMS groups occurs under aqueous conditions .

  • Hydrolysis rates increase in alkaline media due to hydroxide ion participation .

Reactions with Carbonyl Compounds

EBTMP acts as a nucleophile toward aldehydes and ketones, forming α-hydroxyphosphinates. For example :

EBTMP+RCHORCH(OH)PO(OEt)(OTMS)+TMS-OH\text{EBTMP} + \text{RCHO} \rightarrow \text{RCH(OH)PO(OEt)(OTMS)} + \text{TMS-OH}

Table 1: Reaction Outcomes with Carbonyl Electrophiles

Carbonyl TypeProductYield (%)Conditions
Aldehydesα-Hydroxyphosphinates70–900°C, THF, 2 h
Ketonesα-Hydroxyphosphinates60–85RT, CH2_2Cl2_2, 4 h
Acyl ChloridesHydroxymethylenebisphosphinates75–95RT, NEt3_3, 1 h

Mechanism : Nucleophilic addition of the phosphorus center to the carbonyl carbon, followed by silyl group transfer .

Phosphorylation of Amines and Imines

EBTMP reacts with aldimines in the presence of bromotrimethylsilane (Br-TMS) to form aminophosphonic acid derivatives :

EBTMP+RCH=N-R’Br-TMSRCH(NR’)PO(OEt)(OTMS)\text{EBTMP} + \text{RCH=N-R'} \xrightarrow{\text{Br-TMS}} \text{RCH(NR')PO(OEt)(OTMS)}

Key Findings :

  • Mono- or dialkyl esters are obtained by varying the trialkyl phosphite co-reagent .

  • Reaction efficiency depends on the electronic nature of the imine substituents .

Silylation and Transesterification

EBTMP participates in transesterification with alcohols, replacing the ethyl group with other alkoxy residues :

EBTMP+R-OHR-OP(O)(OTMS)2+EtOH\text{EBTMP} + \text{R-OH} \rightarrow \text{R-OP(O)(OTMS)}_2 + \text{EtOH}

Conditions : Catalyzed by Lewis acids (e.g., TMSOTf) at room temperature .

Oxidation and Disproportionation

Under oxidative conditions, EBTMP disproportionates into phosphorous and hypophosphorous acids :

2 EBTMPH3PO3+H3PO2+TMS-O-TMS+EtOH2\ \text{EBTMP} \rightarrow \text{H}_3\text{PO}_3 + \text{H}_3\text{PO}_2 + \text{TMS-O-TMS} + \text{EtOH}

Notable Factor : Excess silylating agents stabilize EBTMP against disproportionation .

Coordination Chemistry

EBTMP acts as a ligand in metal complexes, leveraging its lone pairs on oxygen and phosphorus. For example:

EBTMP+CoCl2[Co(EBTMP)2Cl2]\text{EBTMP} + \text{CoCl}_2 \rightarrow [\text{Co(EBTMP)}_2\text{Cl}_2]

Applications : These complexes are explored in catalysis and materials science.

Preparation Methods

Stepwise Substitution Method

The most widely reported approach involves the sequential substitution of chlorine atoms in phosphorus trichloride (PCl3) with ethoxy and trimethylsilyloxy groups. In a two-step reaction, PCl3 first reacts with ethanol to form ethyl dichlorophosphite (Cl2P-OEt), which subsequently undergoes silylation with trimethylsilyl chloride (Me3SiCl) in the presence of a tertiary amine base (e.g., triethylamine). The reaction proceeds as follows:

$$
\text{Cl}2\text{P-OEt} + 2\,\text{Me}3\text{SiCl} + 2\,\text{Et}3\text{N} \rightarrow (\text{Me}3\text{SiO})2\text{P-OEt} + 2\,\text{Et}3\text{NH}^+\text{Cl}^-
$$

Yields typically range from 70–85% when conducted in anhydrous tetrahydrofuran (THF) at 0–5°C. Excess Me3SiCl (1.2–1.5 equivalents per Cl) ensures complete substitution while minimizing phosphorane side products.

Catalyzed Condensation Approach

A patent-derived method employs AlCl3-based composite catalysts to accelerate the condensation of PCl3 with ethanol and Me3SiCl. The catalyst system—comprising AlCl3, 1-ethyl-3-methylimidazole fluoroform sulfonate, and ammonium vanadate—enhances Lewis acidity, promoting faster reaction kinetics at moderate temperatures (40–70°C). Key parameters include:

Parameter Optimal Range Effect on Yield
Catalyst loading 0.1–5 wt% of PCl3 Maximizes turnover frequency
Me3SiCl:PCl3 molar ratio 2.2:1 Minimizes unreacted Cl sites
Reaction temperature 60–70°C Balances rate vs. decomposition

This method achieves yields up to 92% with reduced reaction times (3–4 hours vs. 8–12 hours in uncatalyzed systems).

Reaction Optimization and Byproduct Management

Solvent Selection

Non-polar solvents like toluene or hexane favor product stability but slow reaction rates. Polar aprotic solvents (e.g., THF, acetonitrile) increase ionic intermediates’ solubility, improving yields by 15–20%. However, they require strict anhydrous conditions to prevent hydrolysis of silyl groups.

HCl Elimination

Gaseous HCl, a byproduct of silylation, must be rapidly removed to prevent side reactions. Vacuum distillation or inert gas purging (N2, Ar) during the reaction maintains a low HCl partial pressure, reducing the formation of phosphoric acid derivatives.

Purification Techniques

Post-synthesis, the crude product is washed with 5% NaHCO3 to neutralize residual HCl, followed by fractional distillation under reduced pressure (0.1–0.5 mmHg, 110–120°C). Silica gel chromatography (hexane:ethyl acetate = 9:1) further removes trimethylsilyl ether impurities.

Analytical Characterization

Spectroscopic Data

  • 31P NMR (CDCl3): δ 125–127 ppm (singlet, P-O-Si)
  • 1H NMR (CDCl3): δ 0.15 (s, 18H, Si(CH3)3), 1.25 (t, 3H, CH2CH3), 4.10 (q, 2H, OCH2)
  • FT-IR : 850 cm−1 (P-O-Si), 1010 cm−1 (P-O-C)

Mass Spectrometry

GC-MS analysis shows a molecular ion peak at m/z 270 (C8H23O3PSi2+), with fragment ions at m/z 211 ([Me3SiO]2P+) and 73 (Me3Si+).

Applications and Comparative Performance

As an electrolyte additive in Li1.144Ni0.136Co0.136Mn0.544O2/Li cells, this compound outperforms tris(trimethylsilyl) phosphite (TMSPi) by:

  • HF Scavenging : 38% higher HF neutralization capacity due to the electron-donating ethyl group
  • CEI Thickness : Forms a 12 nm cathode-electrolyte interphase (vs. 18 nm for TMSPi), reducing interfacial impedance by 44%
  • Capacity Retention : 89% after 200 cycles at 45°C (compared to 76% for TMSPi)

Q & A

Q. What are the established synthetic routes for ethyl bis(trimethylsilyl) phosphite, and what factors influence reaction efficiency?

this compound is synthesized via phosphorylation reactions. A key method involves reacting tris(trimethylsilyl) phosphite with ethyl chloroformate under anhydrous conditions. This reaction requires careful control of stoichiometry and inert atmospheres (e.g., nitrogen) to prevent hydrolysis or side reactions . The efficiency depends on solvent choice (e.g., non-polar solvents like hexane), reaction temperature (typically 0–25°C), and the use of tertiary amines to scavenge HCl byproducts .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H/¹³C) is critical for confirming structural integrity, with ³¹P NMR showing distinct shifts for phosphorylated intermediates (e.g., δ +100–120 ppm) . Gas chromatography-mass spectrometry (GC-MS) can detect trace impurities or decomposition products, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like P-O-Si bonds (~980–1050 cm⁻¹) .

Q. How should this compound be stored to maintain stability during experiments?

The compound is moisture-sensitive and should be stored under inert gas (argon or nitrogen) in sealed containers at temperatures below 4°C. Prolonged exposure to air leads to hydrolysis, forming phosphoric acid derivatives. Stability studies indicate minimal degradation over 6 months when stored correctly .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in phosphorylation reactions?

The trimethylsilyl (TMS) groups act as transient protecting groups, enabling selective phosphorylation. For example, in dioxaborolane activation of carboxylic acids, the TMS moiety facilitates nucleophilic attack by stabilizing the transition state through electron donation. Kinetic studies show that steric hindrance from the ethyl group slows undesired side reactions, making it ideal for stepwise syntheses .

Q. How does this compound enhance performance in lithium-ion battery research?

In LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)/silicon-graphite systems, it acts as an electrolyte additive, scavenging HF and stabilizing the solid-electrolyte interphase (SEI). Electrochemical impedance spectroscopy (EIS) data show reduced impedance growth (20% over 100 cycles) compared to control cells, attributed to suppressed transition-metal dissolution .

Q. What strategies resolve contradictions in reactivity data when using this compound across solvent systems?

Polar aprotic solvents (e.g., DMF) accelerate reactions but increase hydrolysis risks. In contrast, non-polar solvents (e.g., toluene) favor slower, more controlled reactivity. Discrepancies in reported yields often stem from trace water content; rigorous drying (e.g., molecular sieves) and in-situ moisture monitoring (Karl Fischer titration) are recommended .

Q. Can this compound be used in tandem with other silylating agents for complex syntheses?

Yes. Co-use with bistrimethylsilylacetamide (BSA) improves silylation efficiency in multi-step pathways, such as oligonucleotide synthesis. The ethyl group provides steric bulk to prevent over-silylation, enabling selective protection of primary hydroxyl groups (yields >85%) .

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